2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone
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Overview
Description
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of imidazole derivatives, including compounds similar to 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone, often involves innovative methodologies to achieve desired functionalities and properties. For example, the synthesis of imidazole derivatives bearing a hydrazide group has been achieved through the treatment of corresponding esters with hydrazine hydrate, indicating a versatile approach to generating compounds with potential biological activity (Mlostoń, Pieczonka, Kowalczyk, Linden, & Heimgartner, 2011).
Antimicrobial Activities
Compounds with the imidazole core structure have been explored for their antimicrobial properties. For instance, derivatives of 4-alkenyl- and imino functionalized pyrazoles, designed with pharmacophore 5-(4-nitrophenyl)furanyl fragment, showed pronounced effects on strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Antihypertensive α-Blocking Agents
Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, incorporating an imidazole moiety, demonstrates the potential for developing antihypertensive α-blocking agents. This underscores the versatility of imidazole derivatives in contributing to novel therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Electrochemical Studies
The electrochemical behavior of tinidazole, a compound structurally related to this compound, has been studied, providing insights into its potential applications in electrochemical sensors or drug delivery systems (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).
Catalytic Applications
The use of imidazolium salts in catalysis, particularly for the synthesis of heterocyclic compounds like benzimidazoles, showcases the utility of imidazole derivatives in facilitating chemical reactions under environmentally friendly conditions (Khazaei et al., 2011).
Mechanism of Action
Target of Action
Compounds containing the hydrazone group have been reported to exhibit various types of pharmacological activity, including antibacterial, antituberculosis, antifungal, antitumor, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal properties .
Mode of Action
Hydrazones, in general, are known to interact with their targets through the formation of covalent bonds, often involving the nitrogen atom . The nitrogen atom in the hydrazone group can act as a nucleophile, attacking electrophilic carbon atoms in the target molecule .
Biochemical Pathways
It’s worth noting that hydrazones and their derivatives have been found to interfere with various biochemical pathways, depending on their specific structure and the nature of their targets .
Result of Action
Given the broad range of activities associated with hydrazones, it’s plausible that this compound could induce a variety of cellular responses, depending on the specific target and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the formation of hydrazones is often facilitated in slightly acidic conditions .
Properties
IUPAC Name |
N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-21-13-14-8-12(17(13)2)9-15-16-10-4-6-11(7-5-10)18(19)20/h4-9,16H,3H2,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVBWXRZHNXAM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.